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Introduction

MI-1063 is a potent and selective small molecule inhibitor of the protein-protein interaction
between menin and Mixed Lineage Leukemia (MLL1). This interaction is a critical driver in
certain aggressive hematological malignancies, particularly acute myeloid leukemia (AML) and
acute lymphoblastic leukemia (ALL) harboring MLL1 gene rearrangements (MLL-r) or
mutations in the nucleophosmin 1 (NPM1) gene. By disrupting the menin-MLL1 complex, M-
1063 and similar inhibitors prevent the recruitment of the MLL1 fusion protein to its target
genes, such as HOXA9 and MEIS1, leading to the downregulation of their expression,
induction of leukemic cell differentiation, and ultimately, apoptosis.[1][2][3]

Preclinical studies have demonstrated that while menin-MLL inhibitors show promise as single
agents, their efficacy can be significantly enhanced through combination with other
chemotherapeutic agents. This synergistic approach aims to overcome potential resistance
mechanisms and achieve deeper and more durable responses. This document provides
detailed application notes and protocols for the use of MI-1063 in combination with other key
chemotherapy agents, based on preclinical data from closely related menin-MLL inhibitors.

Mechanism of Action and Combination Rationale

The primary mechanism of action of MI-1063 is the disruption of the menin-MLL1/MLL-fusion
protein interaction. This leads to a cascade of downstream effects, including the suppression of
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the leukemogenic gene expression program.[1][4] Preclinical evidence suggests that treatment
with menin inhibitors can also lead to the attenuation of anti-apoptotic proteins like BCL2 and
cell cycle regulators such as CDKG6.[5] This provides a strong rationale for combining MI-1063
with agents that target these pathways.

Combination with BCL2 Inhibitors (e.g., Venetoclax)

Rationale: Menin inhibition has been shown to decrease the expression of the anti-apoptotic
protein BCL2.[2][5][6] Venetoclax is a potent and selective BCL2 inhibitor. The combination of a
menin inhibitor and venetoclax has demonstrated synergistic lethality in MLL-r and NPM1-
mutated AML cell lines and patient-derived xenograft (PDX) models.[2][7][8][9] This
combination effectively targets both the drivers of leukemogenesis and the survival
mechanisms of cancer cells.

Combination with Other Chemotherapeutic Agents

Preclinical studies have also explored combinations of menin-MLL inhibitors with other agents,
including:

FLT3 Inhibitors (e.g., Gilteritinib): Synergistic effects have been observed in AML models with
co-occurring MLL rearrangements and FLT3 mutations.[10]

e HDAC Inhibitors (e.g., Chidamide): Combination with HDAC inhibitors has shown synergistic
anti-tumor activity in MLL-r AML cells.[11][12]

e Hypomethylating Agents (e.g., Azacitidine): The combination of venetoclax and azacitidine is
a standard of care in certain AML populations, and the addition of a menin inhibitor is being
explored to further improve outcomes.[1][13][14]

o Standard Chemotherapy (e.g., Cytarabine): Combining menin inhibitors with standard
cytotoxic agents is a strategy to enhance anti-leukemic activity.[15][16]

Data Presentation

The following tables summarize quantitative data from preclinical studies on representative
menin-MLL inhibitors, which are expected to have similar activity to MI-1063.

Table 1: In Vitro Activity of Representative Menin-MLL Inhibitors
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Compound Cell Line Genotype IC50/GI50 (nM) Reference
VTP50469 MOLM13 MLL-AF9 Low nM [17]
RS4;11 MLL-AF4 Low nM [17]

MI-3454 MOLM13 MLL-AF9 7-27 [14]
MV4-11 MLL-AF4 7-27 [14]

Ziftomenib MOLM13 MLL-AF9 N/A [10]
MV4-11 MLL-AF4 N/A [10]

MI-503 MV4-11 MLL-AF4 ~200-500 [11]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitor Combinations

. . Combination Efficacy
Menin Inhibitor Cancer Model Reference
Agent Outcome
Superior
reduction in AML
MLL-r / NPM1c
SNDX-5613 Venetoclax burden and [7]
AML PDX _
improved overall
survival
Greater
reduction in AML
NPM1m AML
DS-1594b Venetoclax DX burden [8]

compared to

single agents

Cured mice in
MLL-r / FLT3-ITD

MI-3454 Gilteritinib aggressive [10]
AML Xenograft )
leukemia models
Markedly
NPM1c/FLT3- o
diminished bone
SNDX-50469 Venetoclax mutated AML ) [2]
DX marrow leukemia

burden
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Signaling Pathways and Experimental Workflows
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Caption: Menin-MLL1 signaling pathway and points of therapeutic intervention.
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Caption: General experimental workflow for evaluating MI-1063 combinations.

Experimental Protocols

In Vitro Protocols
1. Reconstitution of MI-1063

* Materials: MI-1063 powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge
tubes.

« Protocol:
o Allow the MI-1063 vial to reach room temperature.

o Prepare a stock solution (e.g., 10 mM) by adding the appropriate volume of DMSO.
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o Vortex briefly to ensure complete dissolution.

o Aliquot into single-use volumes to prevent freeze-thaw cycles.

o Store stock solutions at -80°C.

N

. Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MI-1063 alone
and in combination.

Materials: MLL-r or NPM1m leukemia cell lines (e.g., MOLM-13, MV4-11), 96-well plates,
complete culture medium, MI-1063, combination agent, MTT reagent, solubilization solution
(e.g., DMSO).

Protocol:

o Seed cells at an appropriate density (e.g., 5 x 104 cells/well) in a 96-well plate.

o Treat cells with serial dilutions of MI-1063, the combination agent, or the combination of
both. Include a vehicle control (DMSO).

o Incubate for 72-96 hours at 37°C, 5% CO2.

o Add MTT reagent to each well and incubate for 2-4 hours.

o Add solubilization solution and incubate until formazan crystals are dissolved.
o Measure absorbance at 570 nm.

o Calculate IC50 values and combination indices (CI) using appropriate software (e.g.,
CompuSyn).

3. Apoptosis Assay (Annexin V/Propidium lodide Staining)

o Objective: To quantify the induction of apoptosis by MI-1063 and its combinations.
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e Materials: Leukemia cell lines, 6-well plates, MI-1063, combination agent, Annexin V-FITC/PI
apoptosis detection kit, flow cytometer.

e Protocol:

o Treat cells in 6-well plates with MI-1063, the combination agent, or the combination for 48-
72 hours.

o Harvest and wash the cells with PBS.

o Resuspend cells in binding buffer and stain with Annexin V-FITC and Pl according to the
manufacturer's instructions.

o Analyze the stained cells by flow cytometry within one hour.
4. Quantitative Real-Time PCR (qRT-PCR)
» Objective: To measure the effect of MI-1063 on the expression of target genes.

o Materials: Leukemia cell lines, RNA extraction kit, cDNA synthesis kit, gJPCR master mix,
primers for target genes (HOXA9, MEIS1, BCL2) and a housekeeping gene (e.g., GAPDH).

e Protocol:

Treat cells with MI-1063 or vehicle for 24-48 hours.

[¢]

[e]

Isolate total RNA and synthesize cDNA.

[e]

Perform qRT-PCR using specific primers.

o

Analyze the data using the AACt method to determine the relative fold change in gene
expression.

In Vivo Protocols

1. Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia

» Objective: To evaluate the in vivo efficacy of MI-1063 combinations in a clinically relevant
model.[18][19]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15621279?utm_src=pdf-body
https://www.benchchem.com/product/b15621279?utm_src=pdf-body
https://www.benchchem.com/product/b15621279?utm_src=pdf-body
https://www.benchchem.com/product/b15621279?utm_src=pdf-body
https://www.benchchem.com/product/b15621279?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38676794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials: Immunodeficient mice (e.g., NSG), cryopreserved primary MLL-r or NPM1m AML
patient cells, sterile PBS, irradiation source.[7]

Protocol:

o Sublethally irradiate NSG mice (e.g., 2.5 Gy) 24 hours before cell injection.
o Thaw and wash primary leukemia cells.

o Inject 1-5 x 10”76 viable cells intravenously (tail vein) into each mouse.

o Monitor engraftment by weekly retro-orbital bleeding and flow cytometry for human CD45+
cells.

o Initiate treatment when engraftment reaches a predetermined level (e.g., 1-5% hCD45+
cells in peripheral blood).

. Dosing and Administration

MI-1063 (and other menin inhibitors): Typically formulated for oral administration. Dosing will
depend on the specific compound's pharmacokinetic and pharmacodynamic properties,
determined in preliminary studies. For example, representative menin inhibitors have been
administered daily by oral gavage or formulated in chow.[2][11]

Venetoclax: Can be administered orally.
Cytarabine/Azacitidine: Typically administered via intraperitoneal or subcutaneous injection.

Treatment Schedule: Treatment can be administered daily for a defined period (e.g., 21-28
days), followed by a recovery period.

. Efficacy and Toxicity Assessment
Efficacy:

o Monitor leukemia burden in peripheral blood weekly by flow cytometry.
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o At the end of the study, harvest bone marrow and spleen to determine final leukemia
burden.

o Monitor overall survival and plot Kaplan-Meier survival curves.
o Toxicity:
o Monitor body weight and clinical signs of toxicity daily.
o Perform complete blood counts (CBCs) at regular intervals to assess hematologic toxicity.

o At the end of the study, collect major organs for histopathological analysis.

Conclusion

The combination of MI-1063 with other targeted therapies, particularly BCL2 inhibitors like
venetoclax, represents a promising therapeutic strategy for MLL-r and NPM1m leukemias. The
provided protocols offer a framework for preclinical evaluation of these combinations. Careful
optimization of dosing and scheduling in robust in vivo models will be crucial for successful
clinical translation. These application notes are intended to guide researchers in designing and
executing experiments to further elucidate the potential of MI-1063 in combination
chemotherapy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15621279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

